molecular formula C12H19N3O B5469382 (2R)-1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]propan-2-ol

(2R)-1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]propan-2-ol

Cat. No.: B5469382
M. Wt: 221.30 g/mol
InChI Key: ZHSMQSJNZOCLHI-SECBINFHSA-N
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Description

The compound “(2R)-1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]propan-2-ol” is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a cyclobutyl group, which is a cycloalkane and consists of a four-membered ring. The compound also has an amino group attached to the pyrimidine ring and a hydroxyl group attached to the 2-carbon of the propanol backbone.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrimidine ring with a methyl group and a cyclobutyl group attached. Additionally, it would have a propanol backbone with an amino group attached to one of the carbons .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the amino group might participate in acid-base reactions, and the hydroxyl group could potentially be involved in condensation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms would all influence its properties .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential biological activities, developing methods for its synthesis, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

(2R)-1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-6-11(10-4-3-5-10)15-12(14-8)13-7-9(2)16/h6,9-10,16H,3-5,7H2,1-2H3,(H,13,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSMQSJNZOCLHI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(C)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC[C@@H](C)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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